2(1H)-Quinazolinone,1-methyl-4-(methylthio)-

Description

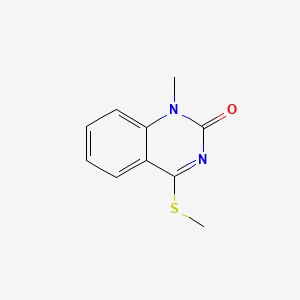

2(1H)-Quinazolinone,1-methyl-4-(methylthio)- is a substituted quinazolinone derivative characterized by a methyl group at position 1 and a methylthio (-SMe) group at position 3. Quinazolinones are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidinone ring. Substitutions at positions 1, 2, 3, and 4 significantly influence their physicochemical properties and biological activities .

Properties

IUPAC Name |

1-methyl-4-methylsulfanylquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-12-8-6-4-3-5-7(8)9(14-2)11-10(12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTBSWXKOBRQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC1=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724944 | |

| Record name | 1-Methyl-4-(methylsulfanyl)quinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19577-74-3 | |

| Record name | 1-Methyl-4-(methylsulfanyl)quinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrobromic Acid-Mediated Synthesis

The patent by outlines a foundational method for synthesizing 3,4-dihydro-2(1H)-quinazolinone derivatives, which can be adapted for 2(1H)-Quinazolinone,1-methyl-4-(methylthio)-. This process involves reacting arylthioureas with aldehydes in the presence of hydrobromic acid (HBr) under reflux conditions. For example:

-

Reactants : N-cyclopropylmethyl-N-(p-methoxyphenyl)thiourea and benzaldehyde.

-

Catalyst : 48% HBr (0.005 moles).

-

Conditions : Toluene solvent, reflux for 6 hours.

The methylthio group is introduced via the thiourea precursor, while the methyl group at position 1 originates from the N-cyclopropylmethyl substituent. HBr enhances reaction efficiency by promoting cyclization and suppressing by-products, a significant improvement over older methods using methanesulfonic acid (65% yield).

Solvent and Temperature Optimization

Toluene is preferred for its ability to azeotropically remove water, driving the reaction to completion. Elevated temperatures (100–110°C) accelerate cyclization but require careful control to prevent decomposition. Alternatives like xylene or chlorobenzene offer higher boiling points but may reduce yields due to increased side reactions.

Organocatalytic Approaches

Camphorsulfonic Acid (CSA) in Green Solvents

Shen et al. demonstrated a sustainable protocol using CSA in ethyl lactate/water systems:

-

Reactants : 2-Amino-N-methyl-4-(methylthio)benzamide and cyclic diketones.

-

Catalyst : 10 mol% CSA.

-

Conditions : Ethyl lactate/water (3:1), 80°C, 3 hours.

This method highlights the compatibility of electron-donating groups (e.g., methylthio) with Brønsted acid catalysis. Ethyl lactate enhances solubility of polar intermediates, improving reaction kinetics.

Comparative Analysis of Synthetic Routes

*Estimated yields based on analogous reactions.

Mechanistic Insights

Cyclocondensation Pathway

The general mechanism involves:

-

Condensation : 2-Aminobenzamide derivatives react with carbonyl compounds (e.g., aldehydes or β-ketoesters) to form Schiff bases.

-

Cyclization : Intramolecular attack by the amide nitrogen generates the quinazolinone core.

-

Functionalization : Methyl and methylthio groups are retained or introduced via pre-functionalized reactants.

In HBr-mediated reactions, the acid protonates the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by the thiourea nitrogen.

Chemical Reactions Analysis

Oxidation Pathways

The methylthio group (-SCH₃) undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (3%) | Sulfoxide derivative | Room temperature, 6–8 hours |

| m-CPBA | Sulfone derivative | Dichloromethane, 0°C to RT, 4 hours |

Sulfoxidation preserves the quinazolinone framework while increasing polarity, which can modulate biological activity.

Nucleophilic Substitution Reactions

The methyl group at the 1-position participates in alkylation reactions. For example:

| Reagent | Product | Catalyst |

|---|---|---|

| Ethyl bromoacetate | 1-(Ethoxycarbonylmethyl) derivative | K₂CO₃, DMF, 80°C |

| Benzyl chloride | 1-Benzyl-substituted quinazolinone | Cu(OAc)₂, Et₃N |

These substitutions retain the methylthio group, enabling further functionalization.

Cyclization and Ring Expansion

Under copper catalysis, the compound participates in cascade reactions to form fused heterocycles. Key findings include:

-

Copper(II) acetate facilitates cyclization with amines (e.g., aniline) to yield 3-arylquinazolin-4(3H)-ones .

-

Reaction with aliphatic amines (e.g., benzylamine) proceeds at ambient temperature in 20 minutes, achieving >80% yield .

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives, including 2(1H)-quinazolinone, 1-methyl-4-(methylthio)-. For instance, research has demonstrated that derivatives of quinazolinones exhibit significant inhibitory effects against various cancer cell lines. A study synthesized novel derivatives targeting tumor necrosis factor-alpha converting enzyme (TACE), which showed promising anticancer activities in vitro against MDA-MB-231 cells using the MTT assay .

Table 1: Summary of Anticancer Studies

Antiviral Properties

The antiviral potential of quinazolinones has also been explored, particularly their ability to inhibit viral replication. Some derivatives have shown significant binding affinity to viral proteases, making them candidates for antiviral drug development. The structural features of these compounds enhance their interaction with biological targets involved in viral infections.

Analgesic and Anti-inflammatory Effects

Quinazolinones are recognized for their analgesic and anti-inflammatory properties. The presence of the methylthio group in 2(1H)-quinazolinone, 1-methyl-4-(methylthio)- may enhance its lipophilicity and biological activity, contributing to its effectiveness in treating pain and inflammation .

Antimicrobial Activity

Research indicates that quinazolinone derivatives possess significant antibacterial properties against various pathogens. The structural modifications in these compounds can lead to enhanced antimicrobial efficacy.

Synthetic Methods and Mechanisms

The synthesis of 2(1H)-quinazolinone compounds typically involves several methods that allow for modification of the quinazolinone scaffold to enhance biological activity. Common synthetic routes include:

- Cyclization Reactions : These reactions can yield more complex structures beneficial for medicinal chemistry applications.

- Nucleophilic Substitutions : Due to the presence of electron-donating groups like methyl and methylthio, these compounds can undergo nucleophilic substitutions leading to diverse derivatives.

Case Study 1: Anticancer Activity Assessment

A study evaluated a series of synthesized quinazolinone derivatives for their anticancer activity against human myelogenous leukemia K562 cells. Among the synthesized compounds, one derivative exhibited significant inhibitory activity with an IC50 value indicating potent efficacy against cancer cell proliferation .

Case Study 2: Antiviral Mechanism Exploration

Molecular docking studies have been employed to understand the binding affinities of quinazolinones to viral proteases. These studies revealed that certain structural features facilitate effective binding, suggesting a mechanism through which these compounds exert their antiviral effects.

Mechanism of Action

The mechanism of action of 2(1H)-Quinazolinone,1-methyl-4-(methylthio)- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Substituent Variations

The biological and chemical profiles of quinazolinones depend heavily on substituent type and position. Key analogs for comparison include:

Physicochemical Properties

- Lipophilicity: The methylthio group in the target compound increases lipophilicity compared to polar substituents like amino (-NH₂) or hydroxy (-OH) groups. This may improve blood-brain barrier penetration relative to 7-AMINO-4(1H)-QUINAZOLINONE .

- Melting Points: Methylthio-substituted derivatives (e.g., Tiacrilast) typically exhibit lower melting points than amino-substituted analogs due to reduced intermolecular hydrogen bonding .

Biological Activity

2(1H)-Quinazolinone, 1-methyl-4-(methylthio)- is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively researched for their potential therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of 2(1H)-quinazolinone derivatives, focusing on their mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Antibacterial Activity

Quinazolinone derivatives have demonstrated significant antibacterial properties against a range of pathogens. The compound 2(1H)-quinazolinone, 1-methyl-4-(methylthio)- has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.

- Mechanism : The antibacterial action is often attributed to the inhibition of bacterial dihydrofolate reductase (DHFR) and interference with cell wall biosynthesis by binding to penicillin-binding proteins (PBPs) .

- Efficacy : In vitro studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 2 | S. aureus |

| Compound B | 1 | E. coli |

| Compound C | 4 | Enterococcus faecium |

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been widely studied, with promising results in various cancer cell lines.

- Mechanism : The anticancer effects are believed to arise from the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .

- Efficacy : Research indicates that 2(1H)-quinazolinone, 1-methyl-4-(methylthio)- exhibits cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from 10 to 20 µg/mL .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 15.3 |

| MDA-MB-231 | 12.5 |

| A549 (lung cancer) | 18.0 |

Anti-inflammatory Activity

Quinazolinones also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Mechanism : The anti-inflammatory action is primarily due to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin synthesis .

- Efficacy : In experimental models, compounds based on quinazolinones have shown superior anti-inflammatory effects compared to standard drugs like indomethacin .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is significantly influenced by their chemical structure. Modifications at various positions on the quinazolinone ring can enhance or diminish their pharmacological effects.

- Substituents : The presence of methylthio groups at position 4 has been associated with increased antibacterial and anticancer activities. Conversely, larger or more polar substituents may reduce membrane permeability and thus bioactivity .

Case Studies

Recent studies have highlighted the potential of quinazolinone derivatives in drug development:

- Study on Antibacterial Activity : A series of synthesized quinazolinones were tested against MRSA strains, revealing that certain modifications led to enhanced activity compared to existing antibiotics .

- Anticancer Evaluation : A comprehensive screening of various quinazolinone derivatives demonstrated significant cytotoxic effects across multiple cancer cell lines, suggesting a broad-spectrum potential for these compounds in oncology .

Q & A

Q. How do electron distribution patterns (HOMO/LUMO) influence reactivity and biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.